
tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 1379330-61-6) is a chiral piperidine derivative widely utilized as a building block in pharmaceutical synthesis. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protective group, a 4-oxo (ketone) moiety, and two methyl groups at the 3R and 5S positions of the piperidine ring. This stereochemical arrangement and functional group composition make it valuable for constructing complex molecules, particularly in medicinal chemistry for protease inhibitors or kinase-targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate can be achieved through several routes. One common method involves the cyclization of appropriately substituted precursors under controlled reaction conditions. For instance, starting with tert-butyl acetoacetate and a suitable 1,3-dicarbonyl compound, one can obtain the desired piperidine derivative through cyclization using a base such as sodium hydride. The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to avoid moisture interference.
Industrial Production Methods
While laboratory-scale synthesis provides valuable insights, industrial-scale production often requires optimization for yield, efficiency, and cost-effectiveness. Large-scale preparation might involve catalytic hydrogenation techniques, advanced purification processes, and the use of continuous flow reactors to streamline the synthesis and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield corresponding ketones or carboxylic acids.
Reduction: : It may be reduced to amines or alcohols using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions are possible, especially at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like LiAlH₄ for reduction, and bases like sodium hydride for cyclization and substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired selectivity and yield.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate finds applications across multiple domains:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: : Potential precursor for developing pharmaceutical agents targeting various diseases.
Industry: : Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The biological activity of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate often involves interactions with specific enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to therapeutic or research-relevant outcomes.
Molecular Targets and Pathways Involved
Potential molecular targets include enzymes involved in metabolic pathways, ion channels, or receptors on cell surfaces. The precise mechanism depends on the derivative being studied and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters of the target compound and its analogs:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |
---|---|---|---|---|---|
tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | 1379330-61-6 | C₁₂H₂₁NO₃ | 227.31 | Boc, 4-oxo, methyl | 3R,5S-dimethyl |
tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate | 2382089-24-7 | C₁₀H₁₉NO₄ | 217.26 | Boc, 3,5-dihydroxy | 3S,5S-dihydroxy |
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Boc, carboxylic acid, phenyl | 4-phenyl, 3-carboxylic acid |
Functional Group Impact on Properties
Reactivity: The 4-oxo group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or reductions. The phenyl and carboxylic acid substituents in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) introduce aromaticity and acidity, making it suitable for ionic interactions in drug-receptor binding .
Stereochemical Influence :
- The 3R,5S configuration in the target compound creates a rigid piperidine ring, optimizing spatial alignment for chiral synthesis. The dihydroxy analog’s 3S,5S configuration may alter hydrogen-bonding networks in crystal structures or protein interactions .
Molecular Weight and Solubility :
- The dihydroxy analog’s lower molecular weight (217.26 g/mol) suggests higher polarity and aqueous solubility compared to the target compound (227.31 g/mol). The phenyl-carboxylic acid derivative (305.37 g/mol) exhibits increased lipophilicity due to aromatic and alkyl chains .
Biological Activity
Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is a chiral compound belonging to the piperidine class, which has gained attention for its biological activity and applications in pharmaceutical synthesis. This article delves into the compound's biological significance, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl ester group and methyl substituents at the 3 and 5 positions. Its structural formula is represented as follows:
This structure contributes to its unique reactivity and biological activity, particularly in the context of drug development.
This compound primarily functions as an intermediate in the biosynthesis of rosuvastatin, a lipid-lowering agent. The compound exhibits significant interaction with carbonyl reductase enzymes, which facilitate its conversion into active pharmaceutical ingredients. This interaction is crucial for the effective synthesis of rosuvastatin, highlighting the compound's role in managing cholesterol levels in plasma.
Biochemical Pathways
The biochemical pathways involving this compound include:
- Biosynthesis of Rosuvastatin : The compound acts as a precursor in the synthesis of rosuvastatin through enzymatic reactions involving carbonyl reductases.
- Pharmacokinetics : Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its interactions with specific enzymes and cofactors like NADH/NADPH.
Lipid-Lowering Effects
Research indicates that this compound plays a pivotal role in lowering low-density lipoprotein (LDL) cholesterol levels. This effect is primarily mediated through its conversion into rosuvastatin, which has been shown to significantly reduce LDL cholesterol in clinical settings.
Enzyme Interactions
The compound's biological activity is largely attributed to its interactions with various enzymes:
- Carbonyl Reductase : Exhibits excellent activity facilitating the conversion processes necessary for drug synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Rosuvastatin Synthesis :
- Objective : To evaluate the efficiency of this compound as an intermediate in rosuvastatin production.
- Findings : Demonstrated high yields and purity levels when used as a precursor in laboratory settings.
-
Enzyme Activity Analysis :
- Objective : To assess the interaction between the compound and carbonyl reductase.
- Findings : Showed that the compound significantly enhances enzyme activity, leading to increased production rates of bioactive molecules.
Comparative Analysis
A comparison of this compound with other piperidine derivatives reveals its unique properties:
Compound Name | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | Structure | Lipid-lowering agent | Intermediate for pharmaceuticals |
Other Piperidines | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via tert-butyloxycarbonyl (Boc) protection of a piperidine precursor. Key steps include:
- Introduction of the Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) .
- Optimization of stereochemistry via chiral auxiliaries or asymmetric catalysis to achieve the (3R,5S) configuration .
- Reaction conditions (temperature, solvent polarity, and time) critically impact diastereomeric ratios. For example, polar aprotic solvents like DMF may enhance reaction rates but reduce selectivity .
- Analytical Validation : Confirm structure and purity using NMR (¹H/¹³C), MS, and IR spectroscopy. Chiral HPLC can resolve enantiomeric excess .
Q. How can researchers ensure accurate characterization of this compound, and what analytical discrepancies might arise?
- Key Techniques :
- NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine ring protons (δ 3.0–4.0 ppm, multiplet) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 228.3 (C₁₂H₂₁NO₃) .
- Common Pitfalls :
- Overlapping signals in NMR due to conformational flexibility of the piperidine ring .
- Contradictions between theoretical and observed melting points due to polymorphic forms .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical advice .
- Store in a cool, dry environment (<25°C) away from oxidizers .
- Toxicity Data : Limited acute toxicity reported, but assume potential respiratory irritation based on structural analogs .
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be preserved during derivatization or scale-up?
- Strategies :
- Use low-temperature conditions (−20°C to 0°C) during nucleophilic substitutions to minimize epimerization .
- Continuous flow microreactors improve reproducibility and reduce racemization compared to batch processes .
Q. What methodologies address low yields in the synthesis of this compound under green chemistry principles?
- Innovations :
- Solvent-free mechanochemical synthesis reduces waste and improves atom economy .
- Biocatalytic approaches using lipases or transaminases for selective amidation/oxidation steps .
- Data Table :
Method | Yield (%) | Purity (%) | Solvent Used |
---|---|---|---|
Traditional Boc Protection | 65–75 | 98 | DCM |
Flow Chemistry | 82–88 | 99 | THF |
Mechanochemical | 78 | 97 | Solvent-free |
Q. How do researchers resolve contradictions in biological activity data for this compound derivatives?
- Approach :
- Conduct structure-activity relationship (SAR) studies to isolate effects of substituents (e.g., methyl vs. fluoro groups) .
- Use molecular docking to predict binding affinities to target enzymes (e.g., kinases or proteases) .
Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?
- Stabilization Techniques :
- Encapsulation in cyclodextrins or liposomes to shield the hydrolytically labile Boc group .
- pH-controlled release systems leveraging the piperidine ring’s basicity (pKa ~8.5) .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLCGOZBTXTTE-DTORHVGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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